molecular formula C13H17NO3 B1142939 tert-butyl N-(3-formyl-2-methylphenyl)carbamate CAS No. 1263279-61-3

tert-butyl N-(3-formyl-2-methylphenyl)carbamate

Cat. No. B1142939
M. Wt: 235.27898
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-formyl-2-methylphenyl)carbamate, also known as FMOC-tyrosine, is a commonly used compound in scientific research. It is a derivative of tyrosine, an amino acid that is often found in proteins. FMOC-tyrosine is used in a variety of applications, including peptide synthesis, bioconjugation, and protein labeling.

Mechanism Of Action

The mechanism of action of tert-butyl N-(3-formyl-2-methylphenyl)carbamatee is not well understood. However, it is believed to act as a protecting group for the tyrosine residue in peptide synthesis, preventing unwanted reactions with other amino acid residues. In protein labeling, tert-butyl N-(3-formyl-2-methylphenyl)carbamatee is believed to react with the amino group of lysine residues, forming a stable covalent bond.

Biochemical And Physiological Effects

Tert-butyl N-(3-formyl-2-methylphenyl)carbamatee has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages And Limitations For Lab Experiments

The main advantage of tert-butyl N-(3-formyl-2-methylphenyl)carbamatee is its versatility in scientific research. It can be used in a variety of applications, including peptide synthesis, bioconjugation, and protein labeling. It is also a non-toxic compound that is easy to handle and store. However, one limitation of tert-butyl N-(3-formyl-2-methylphenyl)carbamatee is its relatively high cost compared to other protecting groups and labeling reagents.

Future Directions

There are several future directions for the use of tert-butyl N-(3-formyl-2-methylphenyl)carbamatee in scientific research. One area of interest is the development of new methods for peptide synthesis using tert-butyl N-(3-formyl-2-methylphenyl)carbamatee as a protecting group. Another area of interest is the development of new labeling reagents based on tert-butyl N-(3-formyl-2-methylphenyl)carbamatee that can be used for specific applications. Finally, there is interest in exploring the potential therapeutic applications of tert-butyl N-(3-formyl-2-methylphenyl)carbamatee and its derivatives in the treatment of various diseases.
Conclusion:
In conclusion, tert-butyl N-(3-formyl-2-methylphenyl)carbamatee is a versatile and widely used compound in scientific research. It is used in a variety of applications, including peptide synthesis, bioconjugation, and protein labeling. tert-butyl N-(3-formyl-2-methylphenyl)carbamatee has no known biochemical or physiological effects and is a non-toxic compound that is easy to handle and store. While it is relatively expensive compared to other protecting groups and labeling reagents, its versatility makes it a valuable tool in scientific research.

Synthesis Methods

Tert-butyl N-(3-formyl-2-methylphenyl)carbamatee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method involves the reaction of tert-butyl N-(2-methylphenyl)carbamate with 3-bromo-2-methylbenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then deprotected using trifluoroacetic acid to yield tert-butyl N-(3-formyl-2-methylphenyl)carbamatee.

Scientific Research Applications

Tert-butyl N-(3-formyl-2-methylphenyl)carbamatee is widely used in scientific research as a tool for peptide synthesis, bioconjugation, and protein labeling. It is often used as a protecting group for the tyrosine residue in peptide synthesis, allowing for selective deprotection of other amino acid residues. tert-butyl N-(3-formyl-2-methylphenyl)carbamatee can also be used as a labeling reagent for proteins, allowing for the detection and quantification of specific proteins in complex mixtures.

properties

IUPAC Name

tert-butyl N-(3-formyl-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-10(8-15)6-5-7-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMOMOKJEOOGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-formyl-2-methylphenyl)carbamate

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